molecular formula C13H18ClN B13248467 N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine

N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13248467
M. Wt: 223.74 g/mol
InChI Key: KJDUPKQJSCNMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a butyl group, a chlorine atom, and an amine group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2,3-dihydro-1H-inden-1-one as the key starting material.

    Reduction: The carbonyl group of 5-chloro-2,3-dihydro-1H-inden-1-one is reduced to form 5-chloro-2,3-dihydro-1H-inden-1-ol.

    Amination: The hydroxyl group is then replaced with an amine group through a nucleophilic substitution reaction using butylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-Butyl-5-chloro-2,3-dihydro-1H-inden-1-amine can be compared with other indene derivatives to highlight its uniqueness:

    Similar Compounds: Examples include 5-chloro-2,3-dihydro-1H-inden-1-amine and N-Butyl-2,3-dihydro-1H-inden-1-amine.

    Uniqueness: The presence of both the butyl group and the chlorine atom in this compound may confer unique chemical and biological properties, such as enhanced lipophilicity and specific binding interactions.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

N-butyl-5-chloro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C13H18ClN/c1-2-3-8-15-13-7-4-10-9-11(14)5-6-12(10)13/h5-6,9,13,15H,2-4,7-8H2,1H3

InChI Key

KJDUPKQJSCNMCK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCC2=C1C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.